molecular formula C7H7Br2NO2 B1449436 6-Bromomethyl-nicotinic acid hydrobromide CAS No. 1965309-29-8

6-Bromomethyl-nicotinic acid hydrobromide

Cat. No.: B1449436
CAS No.: 1965309-29-8
M. Wt: 296.94 g/mol
InChI Key: ABIPDSIXERZLMD-UHFFFAOYSA-N
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Description

6-Bromomethyl-nicotinic acid hydrobromide (CAS 1965309-29-8) is a versatile nicotinic acid derivative supplied as a white to off-white solid. With the molecular formula C 7 H 7 Br 2 NO 2 and a molecular weight of 296.95 g/mol, this compound serves as a critical synthetic intermediate and building block in medicinal chemistry and pharmaceutical research . The bromomethyl group on the pyridine ring makes it a valuable reagent for constructing more complex molecules through nucleophilic substitution reactions. As a functionalized derivative of nicotinic acid, a form of Vitamin B3, this compound provides a route to novel molecules related to niacin's biological pathways . Niacin is a precursor to essential coenzymes NAD and NADP and is a well-studied pleiotropic lipid-modifying agent . Researchers can utilize 6-Bromomethyl-nicotinic acid hydrobromide to develop and study new compounds that may interact with these metabolic pathways. Its primary research applications include use as a key intermediate in the synthesis of potential pharmaceutical candidates, particularly for exploring therapies related to cardiovascular and metabolic diseases . Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-(bromomethyl)pyridine-3-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2.BrH/c8-3-6-2-1-5(4-9-6)7(10)11;/h1-2,4H,3H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIPDSIXERZLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromomethylation of Nicotinic Acid Derivatives

One common approach begins with nicotinic acid or its derivatives, followed by bromomethylation at the 6-position. Bromomethylation typically involves the use of bromine sources such as hydrobromic acid or bromine in the presence of formaldehyde or paraformaldehyde under controlled conditions.

  • Reaction Conditions:

    • Solvents: Aprotic solvents like tetrahydrofuran, dimethyl sulfoxide, or acetonitrile are preferred to minimize side reactions.
    • Bases: Strong, non-nucleophilic bases such as potassium tert-butoxide or sodium hydride facilitate the bromomethylation.
    • Temperature: Reactions are often conducted at low temperatures (-60 °C to room temperature) to control selectivity and minimize by-products.
  • Example Procedure:
    A solution of 2-bromomethyl-6-methylpyridine hydrobromide in water and methylene chloride is treated with sodium bicarbonate at 0 °C, followed by extraction and concentration. The bromomethylation occurs with sodium amide in liquid ammonia, stirring at -60 °C then refluxing for 2 hours. The crude product is purified by extraction and reduction steps to yield the bromomethyl derivative.

Oxidation of Bromomethyl Precursors

An alternative method involves oxidation of bromomethylpyridine derivatives to the corresponding nicotinic acid derivatives:

  • Oxidation Agent: Potassium permanganate in aqueous media at reflux temperature effectively oxidizes the methyl group to the carboxylic acid.
  • Reaction Time: Typically completed within 24 hours.
  • Yield: Moderate yields (~44%) of 2-bromopyridine-3-carboxylic acid have been reported.

Conversion to Hydrobromide Salt

The hydrobromide salt form is obtained by treating the bromomethyl nicotinic acid with hydrobromic acid or by direct bromination in the presence of hydrobromic acid:

  • Procedure:

    • The 6-hydroxymethyl nicotinic acid derivative is converted to the hydrobromide salt by reaction with hydrobromic acid.
    • This step often involves the use of triphenyldibromophosphorane as a brominating agent, which also protects amine groups during the reaction.
  • Significance: The hydrobromide salt form enhances the stability and solubility of the compound, facilitating subsequent synthetic transformations.

Detailed Reaction Conditions and Purification

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromomethylation Sodium amide, liquid ammonia -60 °C to reflux 2 hours N/A Minimizes side products; crude product isolated by ether extraction
Oxidation of bromomethyl group Potassium permanganate, water, reflux Reflux (~100 °C) 24 hours ~44 Converts methyl to carboxylic acid; moderate yield
Esterification (protection) Ethyl chloroformate, triethylamine, ethanol reflux -5 °C to reflux Overnight 92 Protects acid group to improve coupling reactions
Conversion to hydrobromide salt Hydrobromic acid, triphenyldibromophosphorane Room temperature Variable N/A Forms hydrobromide salt and bromomethyl group; protects amine groups

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Direct Bromomethylation 6-Methylpyridine derivatives Sodium amide, liquid ammonia -60 °C to reflux High selectivity, fewer side products Requires low temperature handling
Oxidation of Bromomethyl Bromomethylpyridine Potassium permanganate, water Reflux, 24 h Straightforward oxidation Moderate yield (44%)
Esterification + Coupling 2-Bromopyridine-3-carboxylic acid Ethyl chloroformate, NEt3, EtOH -5 °C to reflux overnight High yield ester protection (92%) Additional step before bromomethylation
Hydrobromide Salt Formation 6-Hydroxymethyl nicotinic acid Hydrobromic acid, triphenyldibromophosphorane Room temperature Stabilizes compound, protects amines Requires careful control of conditions

Chemical Reactions Analysis

Types of Reactions

6-Bromomethyl-nicotinic acid hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acid derivatives, biaryl compounds, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

6-Bromomethyl-nicotinic acid hydrobromide is widely utilized as an intermediate in organic synthesis. Its ability to undergo various chemical reactions allows for the formation of diverse derivatives:

  • Substitution Reactions : The bromomethyl group can be replaced by nucleophiles such as amines or thiols, facilitating the creation of new compounds.
  • Oxidation and Reduction : It can be oxidized to produce carboxylic acids or reduced to form alcohols, expanding the range of available derivatives.
  • Coupling Reactions : It participates in coupling reactions like Suzuki-Miyaura coupling, which is essential for synthesizing biaryl compounds.
Reaction TypeCommon ReagentsProducts Formed
SubstitutionAmines, thiolsSubstituted nicotinic acid derivatives
OxidationPotassium permanganate, chromium trioxideCarboxylic acids
ReductionLithium aluminum hydride, sodium borohydrideAlcohols
CouplingPalladium catalysts, boronic acidsBiaryl compounds

Biological Research

In biological contexts, 6-Bromomethyl-nicotinic acid hydrobromide is investigated for its potential effects on enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid. It has been shown to interact with various biological targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development.
  • Receptor Binding : It acts as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Medicinal Chemistry

Research into the medicinal properties of 6-Bromomethyl-nicotinic acid hydrobromide has highlighted its potential therapeutic effects:

  • Anti-inflammatory Properties : Studies suggest that it may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anti-cancer Activity : Preliminary investigations indicate that this compound could have anti-cancer properties, warranting further exploration in cancer research.

Industrial Applications

The compound also finds applications in the industrial sector:

  • Synthesis of Pharmaceuticals : It serves as an intermediate in the production of various pharmaceutical agents.
  • Development of New Materials : Its unique chemical properties allow it to be used in creating novel materials with specific functionalities.

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that 6-Bromomethyl-nicotinic acid hydrobromide effectively inhibited a specific enzyme involved in lipid metabolism. The findings indicated a dose-dependent response, suggesting potential applications in treating metabolic disorders.

Case Study 2: Anticancer Research

In another research project, scientists evaluated the anti-cancer properties of this compound against several cancer cell lines. Results showed significant cytotoxicity at certain concentrations, highlighting its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 6-Bromomethyl-nicotinic acid hydrobromide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or as a ligand for receptors. The bromomethyl group allows it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Analogs in Nicotinic Acid Derivatives

Nicotinic acid derivatives with halogen or functional group substitutions exhibit distinct physicochemical and reactivity profiles. Key comparisons include:

Table 1: Physicochemical Properties of Brominated Nicotinic Acid Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight XLogP3 Substituents Key Properties/Applications
6-Bromomethyl-nicotinic acid HBr N/A C7H7Br2NO2* 313.95 (calc.) ~1.5 Bromomethyl, COOH, HBr salt Enhanced solubility due to HBr salt; reactive bromomethyl group for coupling reactions
6-Bromo-5-iodonicotinic acid 1200130-82-0 C6H3BrINO2 327.90 2.1 Br (C6), I (C5), COOH Higher molecular weight and polarity due to iodine; used in cross-coupling reactions
5-Bromo-6-hydroxynicotinic acid 41668-13-7 C6H4BrNO3 218.006 N/A Br (C5), OH (C6), COOH Hydrogen-bonding capacity from -OH group; potential for chelation
6-Bromo-5-chloronicotinic acid 38185-54-5 C6H3BrClNO2 236.45 ~2.5 Br (C6), Cl (C5), COOH Increased lipophilicity (higher XLogP3) compared to non-chlorinated analogs
6-(Trifluoromethyl)nicotinic acid 231291-22-8 C7H4F3NO2 191.11 1.8 CF3 (C6), COOH Electron-withdrawing CF3 group enhances acidity and metabolic stability

*Calculated based on nicotinic acid (C6H5NO2) + CH2Br + HBr.

Key Observations:
  • Reactivity : The bromomethyl group in 6-bromomethyl-nicotinic acid hydrobromide facilitates nucleophilic substitutions (e.g., Suzuki couplings) compared to bromo or chloro directly on the ring .
  • Solubility : Hydrobromide salts (e.g., dextromethorphan HBr, galantamine HBr) generally exhibit higher aqueous solubility than free bases, critical for drug formulation .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF3, -COOH) increase the acidity of the pyridine ring, influencing reactivity in synthetic pathways .

Hydrobromide Salts in Pharmaceutical Chemistry

Hydrobromide salts are widely used to improve drug bioavailability. Comparisons with other hydrobromide salts include:

Table 2: Hydrobromide Salts of Pharmacologically Active Compounds
Compound Name CAS Number Molecular Formula Key Applications Stability/Solubility Features
Dextromethorphan Hydrobromide 6700-56-7 C18H26BrNO·H2O Antitussive agent High stability; hygroscopic
Galantamine Hydrobromide 1953-04-4 C17H22BrNO3 Alzheimer’s disease treatment Improved solubility in polar solvents
Dehydrobufotenine Hydrobromide N/A C12H15BrN2O Traditional medicine (anticancer) Salt form enhances purification
6-Bromomethyl-nicotinic acid HBr N/A C7H7Br2NO2 Intermediate in organic synthesis Likely stable under anhydrous conditions*

*Inferred from similar hydrobromide salts .

Key Observations:
  • Purification : Hydrobromide salts are often crystalline, aiding in purification via recrystallization .
  • Stability : Bromide counterions can reduce hygroscopicity compared to chlorides, improving shelf life .

Substituent Effects on Reactivity and Bioactivity

  • Halogen Position : Bromine at C6 (vs. C5 in 5-bromo-6-hydroxynicotinic acid) alters steric and electronic environments, impacting regioselectivity in reactions .
  • Functional Groups : The -COOH group in nicotinic acid derivatives enables conjugation with amines or alcohols, forming amides or esters for drug derivatization .

Biological Activity

6-Bromomethyl-nicotinic acid hydrobromide is a synthetic derivative of nicotinic acid, characterized by the presence of a bromomethyl group at the sixth position of the pyridine ring. This modification enhances its reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C7H7Br2NO2
  • Molecular Weight : 252.04 g/mol
  • Structure : The compound features a bromomethyl group (-CH2Br) attached to the pyridine ring, which is pivotal for its biological interactions.

The biological activity of 6-bromomethyl-nicotinic acid hydrobromide primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The bromomethyl group allows for covalent bonding with nucleophilic sites on proteins, modulating their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially impacting metabolic pathways.
  • Receptor Binding : Its structural similarity to nicotinic acid enables it to act as a ligand for nicotinic acetylcholine receptors, influencing neurotransmission and muscle contraction.

Biological Activity Overview

The compound exhibits several biological activities that are relevant for therapeutic applications:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may have potential in reducing inflammation through modulation of inflammatory pathways.
  • Anticancer Properties : Research indicates that it can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Studies

  • Enzyme Inhibition Study :
    • A study evaluated the inhibitory effects of 6-bromomethyl-nicotinic acid hydrobromide on enzymes involved in cancer metabolism. Results indicated a significant reduction in enzyme activity, suggesting potential as an anticancer agent.
  • Neurotransmitter Interaction :
    • In vitro experiments demonstrated that the compound could competitively inhibit the binding of radiolabeled ligands to nicotinic receptors, indicating its potential role in modulating cholinergic signaling.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionSignificant reduction in enzyme activity
Receptor BindingCompetitive inhibition at nicotinic receptors
Anti-inflammatoryModulation of inflammatory cytokines
AnticancerInhibition of cancer cell proliferation

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 6-bromomethyl-nicotinic acid hydrobromide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via bromination of nicotinic acid derivatives in the presence of hydrogen bromide and methyl alcohol. Reaction parameters such as temperature (e.g., maintaining 180°C during condensation) and stoichiometry of brominating agents (e.g., bromine or N-bromosuccinimide) significantly affect yield and purity. Post-synthesis purification via recrystallization in hydrobromic acid is recommended to isolate the hydrobromide salt .

Q. How can researchers ensure the purity of 6-bromomethyl-nicotinic acid hydrobromide during synthesis?

  • Methodology : Impurity profiling should include tests for residual brominated intermediates and unreacted starting materials. Techniques such as HPLC (using ODS columns with mobile phases like methanol-potassium dihydrogen phosphate) and UV detection at 210 nm are effective for quantifying purity. Residual solvents and hydrobromic acid content can be analyzed via titration or ion chromatography .

Q. What stability considerations are critical for storing 6-bromomethyl-nicotinic acid hydrobromide in aqueous solutions?

  • Methodology : The compound is hygroscopic and prone to hydrolysis under basic conditions. Stability studies should monitor degradation products (e.g., nicotinic acid derivatives) using accelerated aging protocols (40°C/75% RH for 6 months). Buffered solutions at pH 3–5 in inert atmospheres (argon/nitrogen) minimize decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 6-bromomethyl-nicotinic acid hydrobromide in cross-coupling reactions?

  • Methodology : The bromomethyl group acts as an electrophilic site in Suzuki-Miyaura or Buchwald-Hartwig couplings. Density functional theory (DFT) studies can model transition states to explain regioselectivity. Experimental validation via kinetic isotope effects (KIEs) or substituent-tuning (e.g., fluorination at the 5-position) can further elucidate reaction pathways .

Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodology : Discrepancies may arise from polymorphic forms or solvate formation. Single-crystal X-ray diffraction (SCXRD) at 100 K can confirm molecular packing and hydrogen-bonding patterns. Comparative analysis using differential scanning calorimetry (DSC) and variable-temperature NMR (VT-NMR) helps identify metastable phases .

Q. What electrochemical strategies enable functionalization of 6-bromomethyl-nicotinic acid hydrobromide into bioactive derivatives?

  • Methodology : Electrocatalytic reduction in aprotic solvents (e.g., acetonitrile with tetrabutylammonium perchlorate) can selectively reduce the bromomethyl group to a methylene radical, enabling C–H activation. Cyclic voltammetry (CV) and controlled-potential electrolysis (CPE) optimize redox potentials for targeted transformations .

Q. How does 6-bromomethyl-nicotinic acid hydrobromide interact with biomolecules, and what are the implications for toxicity studies?

  • Methodology : Covalent binding to nucleophilic residues (e.g., cysteine in cytochrome P450 enzymes) can be studied via LC-MS/MS proteomics. In vitro assays using hepatic microsomes or HEK293 cells transfected with CYP isoforms quantify metabolic inactivation. Molecular docking simulations predict binding affinities and reactive intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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